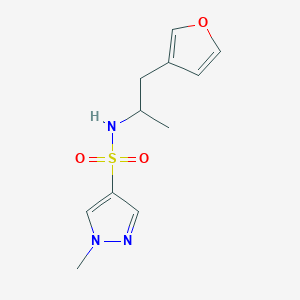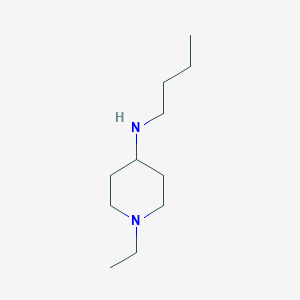
4-Imino-2,3-dihydro-1,4lambda6-benzoxathiin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-Imino-2,3-dihydro-1,4lambda6-benzoxathiin-4-one has been reported in the literature, by the cyclocondensation of benzothiazole with ethyl cyanoacetate in the presence of sodium ethoxide/ethanol, or phosphoric acid . This compound was synthesized by the reaction of 2-aminobenzothiazole with ethyl cyanoacetate in solvent-free conditions at 150 °C .Molecular Structure Analysis
The molecular formula of 4-Imino-2,3-dihydro-1,4lambda6-benzoxathiin-4-one is C8H9NO2S . The InChI code is 1S/C8H9NO2S .Chemical Reactions Analysis
The synthesis of 2,3-dihydro-1,4-benzoxathiine derivatives involves several important synthetic methods that might be gathered in six distinct categories: the intermolecular cyclizations of o-mercaptophenols, 2-mercaptoethanols, and their equivalents, cyclizations, cycloadditions, ring contractions and expansions, and reduction of 2,3-dihydro-1,4-benzoxathiine 4-oxides .Applications De Recherche Scientifique
Antioxidant Properties and Antiproliferative Activity
Research has shown that derivatives of 4-imino-2,3-dihydro-1,4lambda^6-benzoxathiin-4-one possess significant antioxidant properties. For instance, novel imino and amino derivatives of 4-hydroxy coumarins, related to the chemical structure of interest, were synthesized and evaluated for their antioxidant potential through various in vitro models. These compounds displayed good antioxidant activity, with specific derivatives demonstrating radical scavenging activity comparable to standard antioxidants like BHT. Additionally, certain derivatives showed promising reducing power, indicating their potential as inhibitors of lipid peroxidation processes (Vukovic et al., 2010). Another study on benzazole substituted iminocoumarins, which share a structural motif with 4-imino-2,3-dihydro-1,4lambda^6-benzoxathiin-4-one, revealed both antioxidative potential and in vitro antiproliferative activity, highlighting their applicability in medicinal chemistry (Perin et al., 2019).
Inhibition of NF-κB Activation
A study on benzoxathiole derivatives, closely related to the compound , demonstrated the ability to inhibit Nuclear Factor-kappaB (NF-κB) activation, a crucial factor in inflammation and cell proliferation. This was achieved by blocking inhibitory κB kinase β (IKKβ), suggesting potential applications in treating inflammatory diseases and conditions associated with NF-κB activation (Kim et al., 2008).
Intracellular Calcium Activity
Substituted 1,4-benzoxazines, structurally akin to 4-imino-2,3-dihydro-1,4lambda^6-benzoxathiin-4-one, were found to modulate intracellular calcium, a critical signal in various cellular processes. This activity suggests potential applications in designing drugs targeting cellular signaling pathways that rely on calcium dynamics (Bourlot et al., 1998).
Antibacterial and Antifungal Properties
Derivatives of 4-imino-2,3-dihydro-1,4lambda^6-benzoxathiin-4-one have also been evaluated for their antimicrobial properties. Amino and imino derivatives of 4-hydroxycoumarins demonstrated not only antioxidant potential but also significant antibacterial and antifungal activities, making them promising candidates for developing new antimicrobial agents (Vukovic et al., 2010).
Safety and Hazards
Propriétés
IUPAC Name |
4-imino-2,3-dihydro-1,4λ6-benzoxathiine 4-oxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S/c9-12(10)6-5-11-7-3-1-2-4-8(7)12/h1-4,9H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKEGRCVSFNEBPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=N)(=O)C2=CC=CC=C2O1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(3,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanamine hydrochloride](/img/structure/B2835276.png)
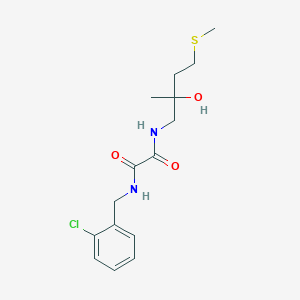
![N-[4-({(Z)-2-cyano-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]ethenyl}amino)phenyl]acetamide](/img/structure/B2835280.png)
![3-Amino-6-(difluoromethyl)-4-(5-methylthiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2835281.png)
![2-[4-(methylethyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2835282.png)
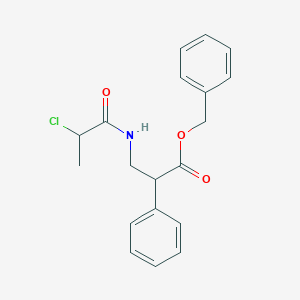

![6-[2-(Piperidine-1-carbonyl)morpholin-4-yl]pyridine-2-carbonitrile](/img/structure/B2835285.png)

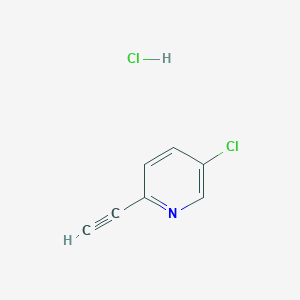
![2-[1-[2-(sec-butylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(2-furylmethyl)acetamide](/img/structure/B2835289.png)
